4-({[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol
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Overview
Description
“4-({[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol” is a chemical compound with the linear formula C16H14N4O2S . It has a molecular weight of 326.38 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The compound has a molecular weight of 326.38 . More specific properties like melting point, boiling point, solubility, etc., are not available in the sources I found.
Scientific Research Applications
- AKOS005750523 exhibits potent antioxidant activity due to its triazole and phenolic moieties. It scavenges free radicals, protecting cells from oxidative stress and potential damage to biomolecules like DNA, proteins, and lipids .
- Researchers are exploring its efficacy against various cancer types, including breast, lung, and colon cancers .
- AKOS005750523 modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. It may be useful in managing chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
- The compound exhibits antimicrobial effects against bacteria, fungi, and parasites. It could be a potential candidate for developing novel antimicrobial agents .
- Researchers are investigating its impact on heart health and its potential as an adjunct therapy for heart conditions .
Antioxidant Properties
Anticancer Potential
Anti-Inflammatory Effects
Antimicrobial Activity
Cardioprotective Properties
Neuroprotective Potential
These applications highlight the diverse therapeutic potential of AKOS005750523, making it an intriguing compound for further investigation in biomedical research. Keep in mind that while promising, more studies are needed to fully understand its mechanisms and clinical implications . If you’d like additional information on any specific field, feel free to ask!
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-13-6-3-10(4-7-13)15-18-19-16(24)20(15)17-9-11-2-5-12(21)8-14(11)22/h2-9,21-22H,1H3,(H,19,24)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHNWFXMPNGJFG-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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